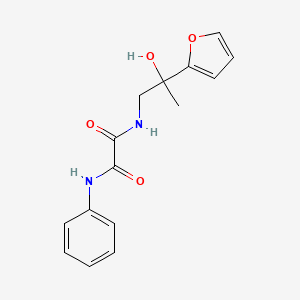

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCQTBRDMNEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide with structurally or functionally related compounds, focusing on antifungal and anticancer activities, cytotoxicity, and structural modifications. Key findings are summarized in Table 1.

Table 1: Comparison of this compound with Structural Analogs

Structural and Functional Insights

Furan-Containing Derivatives :

- The thiazolyl hydrazone-furan derivatives from share the furan ring with the target compound. These analogs exhibit moderate antifungal activity (MIC = 250 µg/mL) against Candida utilis but are significantly less potent than fluconazole (MIC = 2 µg/mL). The nitro and chloro substituents on the phenyl ring enhance antifungal activity by improving membrane penetration .

- In contrast, the target compound lacks these electron-withdrawing groups but incorporates a hydroxypropyl chain, which may increase solubility and reduce cytotoxicity.

Oxalamide vs. Hydrazone Linkers: The oxalamide group in the target compound replaces the hydrazone linker in thiazolyl analogs. Hydrazones are known for metal-chelating properties, which may contribute to their antifungal and anticancer activities.

Anticancer Activity: The thiazolyl hydrazone analog with a chlorophenyl group (IC50 = 125 µg/mL against MCF-7) demonstrates that halogenated aromatic rings improve anticancer potency. The target compound’s phenyl group lacks halogenation, which may reduce efficacy but could lower toxicity . 5-FU prodrugs () show stronger activity (IC50 = 10–100 µg/mL) due to their antimetabolite mechanism but suffer from high systemic toxicity. The target compound’s oxalamide-furan structure may offer a novel mechanism with improved safety .

Cytotoxicity Profile

- Thiazolyl hydrazones exhibit low cytotoxicity (IC50 > 500 µg/mL) on NIH/3T3 cells, attributed to their selective uptake in cancer cells. The hydroxypropyl group in the target compound may further mitigate off-target effects by enhancing hydrophilicity .

- 5-FU derivatives, while potent, show narrow therapeutic windows due to non-selective action. The target compound’s structural features position it as a candidate for targeted therapy with reduced side effects .

Q & A

Basic: What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide, and what key intermediates are involved?

Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the furan-containing hydroxypropyl amine (e.g., via reductive amination of furan-2-carbaldehyde with nitropropane) and the phenyl oxalamide precursor (e.g., reacting oxalyl chloride with aniline derivatives).

Coupling Reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with activating agents like HOBt to couple the intermediates under inert atmospheres (N₂ or Ar) at 0–25°C.

Purification : Employ column chromatography or recrystallization to isolate the product.

Critical Factors : Optimize reaction time (12–24 hrs) and solvent polarity (e.g., DCM or THF) to minimize side reactions like oxalamide hydrolysis .

Basic: Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan proton signals at δ 6.2–7.4 ppm) and hydroxypropyl stereochemistry.

- IR Spectroscopy : Detects oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 343.13 for C₁₆H₁₈N₂O₄).

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: What are the primary solubility and stability considerations for handling this compound in experimental settings?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity).

- Stability :

- pH Sensitivity : Degrades under strong acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for in vitro studies.

- Temperature : Store at –20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.

- Light Sensitivity : Protect from UV light due to furan’s photolability .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in modulating biological targets?

Answer:

- Target Identification :

- SPR/BLI : Screen against kinase or GPCR libraries to identify binding partners.

- Thermal Shift Assays : Detect protein stabilization upon ligand binding.

- Functional Assays :

- Enzyme Inhibition : Measure IC₅₀ for COX-2 or LOX enzymes (anti-inflammatory studies).

- Cellular Pathways : Use luciferase reporters (e.g., NF-κB or AP-1) to assess pathway modulation.

- Structural Studies : Co-crystallize with targets (e.g., crystallography or cryo-EM) to map binding sites .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

- Validation Workflow :

- Orthogonal Assays : Confirm initial findings with alternate methods (e.g., fluorescence polarization vs. ITC for binding affinity).

- Metadynamics Simulations : Refine docking poses by accounting for solvent effects and protein flexibility.

- SAR Analysis : Synthesize analogs (e.g., substituting furan with thiophene or varying hydroxypropyl chain length) to test predicted activity trends.

- Data Triangulation : Cross-reference with structurally similar compounds (e.g., fluorinated phenyl analogs ).

Advanced: What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Answer:

- In Vitro :

- Macrophage Models : LPS-stimulated RAW264.7 cells to measure TNF-α/IL-6 suppression via ELISA.

- COX-2 Inhibition : Use purified enzyme or whole-blood assays.

- In Vivo :

- Murine Carrageenan-Induced Paw Edema : Dose orally (10–50 mg/kg) and monitor edema reduction over 6–24 hrs.

- DSS-Induced Colitis : Assess colon histopathology and cytokine levels .

Advanced: How do structural modifications influence the compound's pharmacokinetic properties?

Answer:

- Lipophilicity : Fluorine substitution (e.g., para-F on phenyl) increases logP (improves membrane permeability but may reduce solubility).

- Metabolic Stability : Thiophene analogs (vs. furan) resist CYP450 oxidation, prolonging half-life.

- Bioavailability : Hydroxypropyl esterification enhances oral absorption but requires esterase-mediated activation.

Methodology : Use Caco-2 permeability assays and liver microsome stability tests .

Advanced: What analytical approaches are recommended for detecting degradation products under various storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A/B guidelines).

- LC-MS/MS : Use a Q-TOF instrument to identify degradation products (e.g., hydrolyzed oxalamide or oxidized furan derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.